1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-buytl ester
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Overview
Description
tert-Butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-aminophenyl)piperidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is explored for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, tert-butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action depend on the specific biological target being studied .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
N-Boc-1,2-phenylenediamine: Used in organic synthesis as a protecting group for amines.
tert-Butyl N-(2-aminophenyl)carbamate: Another related compound with similar functional groups.
Uniqueness: tert-Butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate is unique due to its specific structure, which combines a piperidine ring with an aminophenyl group and a tert-butyl carbamate moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
889948-98-5 |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-6-10-19(11-12)14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11,17H2,1-3H3,(H,18,20) |
InChI Key |
GQVGIVVJTLOXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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